4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid

Description

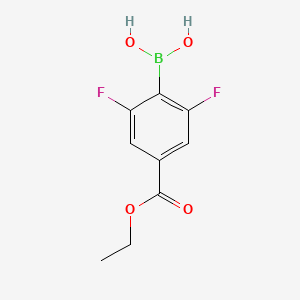

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by an ethoxycarbonyl (-COOEt) substituent at the para position and fluorine atoms at the ortho positions (2 and 6) of the phenyl ring. This compound belongs to the class of fluorinated arylboronic acids, which are pivotal in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to their ability to form stable intermediates with transition metals like palladium . The ethoxycarbonyl group introduces steric and electronic effects that modulate reactivity, solubility, and stability compared to non-functionalized difluorophenylboronic acids.

Properties

IUPAC Name |

(4-ethoxycarbonyl-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF2O4/c1-2-16-9(13)5-3-6(11)8(10(14)15)7(12)4-5/h3-4,14-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKPJAOKAPQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C(=O)OCC)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,6-difluorophenylboronic acid.

Ethoxycarbonylation: The introduction of the ethoxycarbonyl group is achieved through a reaction with ethyl chloroformate in the presence of a base like triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in a pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactors for better control over reaction conditions and higher throughput. Additionally, the use of automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and mild temperature conditions.

Oxidation: Hydrogen peroxide or sodium perborate, aqueous or organic solvent, and ambient temperature.

Substitution: Nucleophiles such as amines or thiols, appropriate solvent, and controlled temperature.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid is predominantly used in:

- Suzuki-Miyaura Cross-Coupling Reactions: This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound acts as a coupling partner for various aryl and vinyl halides, facilitating the formation of biaryl compounds essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound serves as a building block for:

- Boron-containing Drugs: Its unique structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as antibacterial agents against resistant strains like E. coli .

- Targeted Drug Delivery Systems: The boronic acid moiety can form reversible covalent bonds with diols, making it useful in designing drug delivery systems that respond to physiological conditions.

Material Science

In material science, this compound is utilized for:

- Synthesis of Functional Polymers: It contributes to the development of advanced materials with specific electronic or optical properties due to its fluorinated structure .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of derivatives synthesized from this compound. Compounds exhibited significant activity against E. coli with minimum inhibitory concentrations (MIC) as low as 50 mg/mL, demonstrating the compound's potential in developing new antibiotics .

Case Study 2: Synthesis of Biaryl Compounds

In a series of reactions involving this boronic acid, researchers successfully synthesized various biaryl compounds through Suzuki coupling reactions. These compounds showed promising results in inhibiting cancer cell proliferation, highlighting their potential in cancer therapeutics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura reactions | Forms biaryl compounds with high yields |

| Medicinal Chemistry | Building block for boron-containing drugs | Effective against resistant bacterial strains |

| Material Science | Development of functional polymers | Unique electronic properties due to fluorination |

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product. The presence of the ethoxycarbonyl and fluorine groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Key Observations :

- The ethoxycarbonyl group likely reduces the pKa further compared to the parent 2,6-difluoro compound, enhancing electrophilicity and reactivity in cross-couplings .

- Symmetric fluorine substitution (2,6 or 3,5) improves catalytic efficiency in palladium-mediated reactions due to reduced steric hindrance .

Research Findings and Trends

Reactivity in Cross-Couplings :

- 2,6-Difluorophenylboronic acid exhibits rapid deboronation under standard conditions, necessitating fast catalytic systems like Buchwald’s OACs . The ethoxycarbonyl derivative may require similar optimization due to enhanced electron withdrawal.

Drug Design Utility :

- Fluorinated boronic acids are prioritized in fragment-based drug discovery for their balance of polarity and metabolic stability. The ethoxycarbonyl group adds a handle for prodrug strategies .

pKa and Solubility: Fluorine and electron-withdrawing groups lower pKa, increasing boronic acid acidity and improving water solubility. For example, 2,6-difluorophenylboronic acid has a pKa <7.2, whereas non-fluorinated analogs (e.g., phenylboronic acid) have pKa ~8.8 .

Biological Activity

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in pharmaceutical development, organic synthesis, and bioconjugation. The unique structural features of this compound, including the difluorophenyl group and the boronic acid functionality, contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C11H12B F2O3

- Molecular Weight : 239.02 g/mol

- CAS Number : [insert CAS number if available]

- Structure : The compound consists of a phenyl ring substituted with two fluorine atoms and an ethoxycarbonyl group attached to the boron atom.

The biological activity of this compound is primarily attributed to its ability to interact with diols and other biomolecules through reversible covalent bonding. This interaction can modulate enzyme activity, influence signaling pathways, and affect cellular processes.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. For instance, studies have shown that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in tumor cells through proteasome inhibition .

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors. The presence of the boron atom allows for the formation of stable complexes with serine proteases and other enzymes. This property has been exploited in the design of inhibitors targeting various diseases, including diabetes and cancer .

Antimicrobial Properties

Boronic acids have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

- Inhibition of Proteasomal Activity : A study evaluated the effects of various boronic acids on proteasome function in cancer cells. It was found that this compound inhibited the 26S proteasome, leading to increased levels of pro-apoptotic factors .

- Diabetes Research : The interaction of boronic acids with insulin has been investigated extensively. A theoretical model suggested that this compound could stabilize insulin through specific interactions, potentially enhancing its therapeutic efficacy .

Applications in Drug Development

The compound serves as a key intermediate in synthesizing pharmaceuticals targeting cancer and metabolic diseases. Its ability to form stable complexes with biological molecules makes it a valuable tool in drug design.

Data Table: Biological Activities Overview

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling of a halogenated aromatic precursor (e.g., 2,6-difluoro-4-bromo/iodo benzoic acid derivative) with a boronic ester, followed by esterification to introduce the ethoxycarbonyl group. Purification is achieved via recrystallization in aprotic solvents (e.g., THF/hexane mixtures) or column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and /-NMR analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on SDS guidelines for structurally similar boronic acids, wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation. Store at 0–6°C in airtight containers under inert gas (e.g., argon) to minimize hydrolysis. In case of exposure, rinse affected areas with copious water and seek medical evaluation for persistent irritation .

Q. How does the ethoxycarbonyl group influence the compound's reactivity compared to unsubstituted phenylboronic acids?

- Methodological Answer : The electron-withdrawing ethoxycarbonyl group reduces the electron density of the aromatic ring, lowering the boronic acid's pKa and enhancing its electrophilicity in cross-coupling reactions. This contrasts with 2,6-difluorophenylboronic acid (observed pKa ~7.2), where fluorine substituents further acidify the boronic acid group. Comparative studies using potentiometric titration or -NMR can quantify these effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the LUMO of the ethoxycarbonyl group may indicate susceptibility to nucleophilic attack, while HOMO localization on the boron atom informs cross-coupling efficiency. Solvent effects (e.g., DMSO) are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported pKa values for fluorinated phenylboronic acids?

- Methodological Answer : Discrepancies arise from solvent polarity, measurement techniques (e.g., NMR vs. potentiometry), and hydration effects. To reconcile data, use a unified solvent system (e.g., aqueous DMSO) and validate via -NMR chemical shift trends. For 2,6-difluorophenylboronic acid, the observed pKa of 7.2 in water may drop to ~6.5 in polar aprotic solvents due to reduced solvation .

Q. How is this compound applied in fragment-based drug design, particularly for kinase inhibitors?

- Methodological Answer : The boronic acid moiety acts as a warhead for reversible covalent binding to serine proteases (e.g., PIM1 kinase). In silico fragment linking tools (e.g., Makya’s forward generators) combine this compound with secondary amines to optimize binding affinity and selectivity. Retrosynthesis scoring (RScore) evaluates synthetic feasibility of proposed analogs .

Q. What analytical challenges arise in characterizing hydrolysis byproducts, and how are they addressed?

- Methodological Answer : Hydrolysis of the boronic acid to boroxines or trifluoroborate salts is monitored via LC-MS (negative ion mode) and -NMR. Stabilization involves adding pinacol or reducing water content (<1% w/w) in reaction matrices. For quantification, use internal standards (e.g., 4-fluorophenylboronic acid) in -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.